8-Benzyl-4-[4-(trifluoromethyl)benzoyl]-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid
CAS No.: 1326810-09-6
Cat. No.: VC11716695
Molecular Formula: C23H23F3N2O4
Molecular Weight: 448.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1326810-09-6 |
|---|---|
| Molecular Formula | C23H23F3N2O4 |
| Molecular Weight | 448.4 g/mol |
| IUPAC Name | 8-benzyl-4-[4-(trifluoromethyl)benzoyl]-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid |
| Standard InChI | InChI=1S/C23H23F3N2O4/c24-23(25,26)18-8-6-17(7-9-18)20(29)28-19(21(30)31)15-32-22(28)10-12-27(13-11-22)14-16-4-2-1-3-5-16/h1-9,19H,10-15H2,(H,30,31) |
| Standard InChI Key | MPSDCJOHIZIUPJ-UHFFFAOYSA-N |
| SMILES | C1CN(CCC12N(C(CO2)C(=O)O)C(=O)C3=CC=C(C=C3)C(F)(F)F)CC4=CC=CC=C4 |
| Canonical SMILES | C1CN(CCC12N(C(CO2)C(=O)O)C(=O)C3=CC=C(C=C3)C(F)(F)F)CC4=CC=CC=C4 |
Introduction
8-Benzyl-4-[4-(trifluoromethyl)benzoyl]-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid is a complex organic compound characterized by its unique spirocyclic structure. This compound features a diazaspirodecane core, an oxa linkage, and a trifluoromethylbenzoyl moiety, contributing to its distinctive chemical and biological properties. The molecular formula for this compound is C23H23F3N2O4, with a molecular weight of approximately 448.43 g/mol .
Synthesis and Chemical Reactions
The synthesis of 8-Benzyl-4-[4-(trifluoromethyl)benzoyl]-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid typically involves multi-step organic reactions. The process begins with the formation of the spirocyclic core, followed by the introduction of the benzyl and trifluoromethylbenzoyl groups. Common reagents used include benzyl bromide and trifluoromethylbenzoyl chloride.
Synthesis Steps
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Formation of Spirocyclic Core: This involves creating the diazaspirodecane framework, which is crucial for the compound's structure.
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Introduction of Benzyl Group: Benzyl bromide is used to add the benzyl moiety to the spirocyclic core.
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Introduction of Trifluoromethylbenzoyl Group: Trifluoromethylbenzoyl chloride is used to introduce the trifluoromethylbenzoyl group, enhancing the compound's biological activity.
Biological Activity and Potential Applications
Research indicates that 8-Benzyl-4-[4-(trifluoromethyl)benzoyl]-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid exhibits significant biological activity. Its unique structure allows it to interact with specific molecular targets, potentially modulating various biochemical pathways. This compound may inhibit certain enzymes or receptors, leading to therapeutic effects in various biological systems.
Potential Applications
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Medicinal Chemistry: The compound's unique structure suggests potential uses in drug development, particularly in modulating enzyme activities or receptor interactions.
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Therapeutic Effects: It may have therapeutic effects by influencing pathways related to pain management and other physiological processes.
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